molecular formula C6H5Te B14460490 Tellurophenol

Tellurophenol

Cat. No.: B14460490
M. Wt: 204.7 g/mol
InChI Key: GXRNGPKSLFIQGW-UHFFFAOYSA-N
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Description

Tellurophenol is a specialized organotellurium compound offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures . This reagent serves as a versatile building block and ligand in scientific research. Organotellurium ligands, such as those derived from this compound, are known to form complexes with a diverse range of metal centers, including platinum group metals and rare earth elements . The resulting metal-organotellurium complexes exhibit intriguing structural diversity and have demonstrated potential applications in essential organic transformations like Suzuki-Miyaura and Mizoroki-Heck couplings, as well as in materials science . Researchers value this compound for developing novel catalytic systems and advanced materials. As an RUO product, it is exclusively tailored for laboratory research applications such as fundamental chemical research, pharmaceutical research, and the development of new assays or tools . Handling Note: This product is strictly for use by qualified laboratory personnel. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

Molecular Formula

C6H5Te

Molecular Weight

204.7 g/mol

InChI

InChI=1S/C6H5Te/c7-6-4-2-1-3-5-6/h1-5H

InChI Key

GXRNGPKSLFIQGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Te]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tellurophenol typically involves the reaction of tellurium with phenol derivatives. One common method is the reduction of ditellurides (R2Te2) to produce this compound. This process often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound is less common due to the compound’s instability and the challenges associated with handling tellurium. advancements in synthetic techniques and the development of more stable tellurium compounds may pave the way for more widespread industrial applications in the future .

Chemical Reactions Analysis

Oxidation Reactions

Tellurophenol can be oxidized to form various products depending on the oxidizing agents used:

  • Using meta-Chloroperoxybenzoic Acid (mCPBA) : This reaction leads to the formation of telluroxide and other oxidation products. The mechanism involves the initial formation of Te(IV) species which can further react to yield different products such as but-2-ene-1,4-dione under specific conditions .

  • Tellura-Baeyer–Villiger Oxidation : This novel reaction allows for the conversion of this compound into chiral lactones with high chemoselectivity, highlighting its potential for synthetic applications in organic chemistry .

Electrophilic Aromatic Substitution

This compound exhibits reactivity similar to other aromatic compounds in electrophilic aromatic substitution reactions:

  • Reactions with Iodine(III) Oxidants : this compound reacts with iodine(III) oxidants such as PhI(OAc)(OTf) leading to electrophilic substitution products. The presence of the tellurium atom facilitates these reactions due to its ability to stabilize positive charges developed during the reaction .

Cycloaddition Reactions

This compound participates in cycloaddition reactions that are influenced by its oxidation state:

  • Strain-Promoted Tellurophene-Alkyne Cycloaddition (OSTAC) : This reaction occurs when this compound is oxidized to a Te(IV) species, allowing for rapid cycloaddition with strained alkynes. This method has shown promise for applications in chemical biology due to its specificity and efficiency .

Data Tables

Scientific Research Applications

It appears you're asking for information on the applications of "Tellurophenol." However, the search results discuss "tellurophene," not "this compound." Tellurophenes are a class of organic compounds containing a tellurium atom in a five-membered aromatic ring .

Here's what the search results say about the applications of tellurophenes:

Tellurophene Applications

  • Bioorthogonal Reactions: Tellurophenes can be used in oxidation-controlled, strain-promoted tellurophene-alkyne cycloaddition (OSTAC) reactions . This reaction allows for selective labeling of proteins in complex mixtures .
  • Theranostics: Tellurophene-appended boron-dipyrromethene dyes (BODIPY) can act as multimodal agents, functioning as photosensitizers and mass cytometry tags for photodynamic therapy (PDT) . These compounds can be tracked using mass spectrometry, showing potential as theranostic probes .
  • Optoelectronics: Tellurophene-based small molecules and polymers are used in thin-film transistors, solar cells, and sensors . Tellurophenes' physicochemical properties make them suitable for optoelectronic applications .
  • Chalcogen Bonding: Tellurophenes can bind anions such as chloride, bromide, and benzoate . Ethynylene-linked bistellurophenes can form two chalcogen bonds with chloride, enhancing binding affinity .
  • Modifying Materials: Adjustments to the absorption spectrum and lowering of the oxidation potential can provide a method to modify tellurophene containing materials .

Mechanism of Action

The mechanism of action of tellurophenol involves its interaction with various molecular targets and pathways. The tellurium atom in this compound can form strong bonds with metals, making it an effective ligand in coordination chemistry.

Comparison with Similar Compounds

Table 1: Properties of Chalcogen Phenol Derivatives

Compound Formula pKa (approx.) Boiling Point (°C) Stability Notes
Phenol C₆H₅OH ~10 182 Stable; moderate oxidation
Thiophenol C₆H₅SH ~6.5 169 Air-sensitive; oxidizes to disulfides
Selenophenol C₆H₅SeH ~5.5 185 (decomposes) Light-sensitive; prone to decomposition
This compound C₆H₅TeH Not reported Unstable Highly reactive; decomposes readily
  • Acidity: Acidity increases down the chalcogen group (O < S < Se < Te) due to weaker E-H bonds and lower electronegativity, facilitating proton release. This compound is predicted to have a pKa <5, but experimental validation is lacking .
  • Stability: this compound is less stable than lighter analogs. Tellurium’s weak C-Te bond and susceptibility to oxidation limit its isolation .

Ring-Substituted Phenols (e.g., Chlorophenols)

Chlorophenols (, Table 4-1) differ fundamentally from this compound, as chlorine substituents on the aromatic ring modify electronic effects rather than replacing the hydroxyl group. Key contrasts include:

Table 2: this compound vs. Chlorophenols

Property This compound 2-Chlorophenol (Example)
Functional Group -TeH -OH with -Cl substituent
Toxicity High (Te toxicity) High (ATSDR Category)
Environmental Fate Rapid decomposition Persistent in environment
Synthesis Complex organotellurium routes Direct electrophilic substitution

Chlorophenols exhibit higher environmental persistence due to stable C-Cl bonds, whereas this compound’s instability reduces bioaccumulation risks but complicates handling .

Heterocyclic Analogs

This compound derivatives (e.g., tellurophene analogs) share similarities with thiophene and selenophene but with reduced aromaticity due to tellurium’s poor π-orbital overlap. For example:

  • Aromatic Stability: Thiophene > selenophene > tellurophene. This compound derivatives are less thermally stable .
  • Reactivity: this compound undergoes electrophilic substitution slower than phenol due to tellurium’s electron-donating inductive effect.

Notes

Research Gaps: Spectral data (e.g., ¹H NMR, IR) for this compound are scarce compared to chlorophenols (). Computational studies often substitute experimental data .

Industrial Relevance: Unlike chlorophenols (used in pesticides and disinfectants), this compound has niche applications in materials science, such as precursors for tellurium-containing polymers .

Q & A

Q. What gaps exist in the literature on this compound’s electronic properties, and how can systematic reviews address them?

  • Methodological Answer : Conduct scoping reviews using PRISMA frameworks to identify understudied areas (e.g., charge-transfer complexes, nonlinear optical properties). Prioritize studies combining synchrotron-based techniques (XANES/EXAFS) with theoretical modeling. Use tools like SciFinder or Reaxys to map citation networks and emerging trends .

Notes

  • Avoid citing non-peer-reviewed sources (e.g., commercial catalogs like ).
  • For experimental replication, adhere to reporting standards in and .
  • Contradiction resolution frameworks in and are critical for interdisciplinary studies.

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